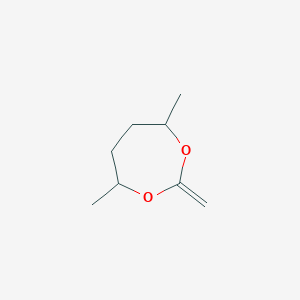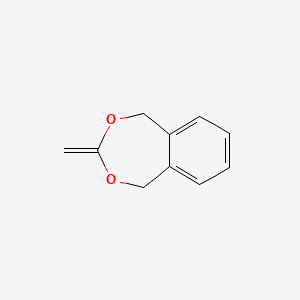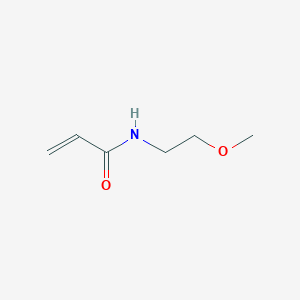
N-(2-methoxyethyl)acrylamide
Übersicht
Beschreibung
N-(2-methoxyethyl)acrylamide: is an organic compound with the molecular formula C6H11NO2. It is a derivative of acrylamide, where the amide nitrogen is substituted with a 2-methoxyethyl group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of thermoresponsive polymers.
Wirkmechanismus
Target of Action
N-(2-methoxyethyl)acrylamide (MOEAm) is primarily used in the synthesis of polymers . Its primary targets are therefore the molecules it interacts with during polymerization, such as other monomers or initiators .
Mode of Action
MOEAm can undergo group-transfer polymerization (GTP), a controlled/living polymerization method . In this process, MOEAm is initiated by compounds like Me2EtSiH in the hydrosilylation-promoted method or silylketene acetal (SKA) in the conventional method . The interaction between MOEAm and these initiators leads to the formation of poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) .
Biochemical Pathways
The polymerization of MOEAm affects the thermoresponsive properties of the resulting polymer . The degree of polymerization and the structure of the polymer (homo- or copolymer) can influence the cloud point temperature (Tcp), a measure of the polymer’s thermoresponsive behavior .
Result of Action
The polymerization of MOEAm results in the formation of PMOEAm, a thermoresponsive polymer . This means that the polymer can change its physical properties in response to changes in temperature .
Action Environment
The action of MOEAm and the properties of the resulting PMOEAm can be influenced by environmental factors. For example, the Tcp of PMOEAm can be affected by the presence of salts, with different anions causing shifts in the Tcp . Additionally, the Tcp can be influenced by the hydrophilicity of other blocks in block copolymers .
Biochemische Analyse
Biochemical Properties
N-(2-methoxyethyl)acrylamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted . The specific enzymes, proteins, and biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
The available literature does not provide a thorough explanation of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(2-methoxyethyl)acrylamide can be synthesized through the reaction of acryloyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-methoxyethyl)acrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is a thermoresponsive polymer.
Substitution Reactions: The methoxyethyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used in the polymerization process.
Substitution Reactions: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Polymerization: The major product is poly(this compound).
Substitution Reactions: Depending on the reagents used, various substituted derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)acrylamide has a wide range of applications in scientific research:
Polymer Chemistry: It is used to synthesize thermoresponsive polymers that exhibit a lower critical solution temperature (LCST) behavior.
Biomedical Applications: These polymers are explored for drug delivery systems due to their ability to respond to temperature changes.
Material Science: The compound is used in the development of smart materials that can change properties in response to environmental stimuli.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethylacrylamide: Another acrylamide derivative used in polymer synthesis.
N,N-bis(2-ethoxyethyl)acrylamide: Similar in structure but with ethoxyethyl groups instead of methoxyethyl.
Uniqueness: N-(2-methoxyethyl)acrylamide is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly useful for creating thermoresponsive polymers with precise control over their phase transition temperatures .
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-6(8)7-4-5-9-2/h3H,1,4-5H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHJKWNSLAKEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475058 | |
| Record name | N-(2-methoxyethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81666-02-6 | |
| Record name | N-(2-methoxyethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
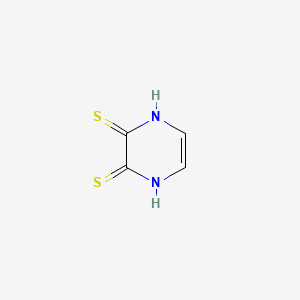
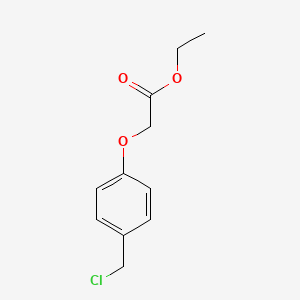


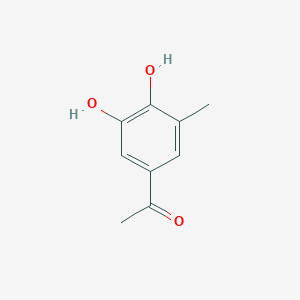

![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro-](/img/structure/B3057430.png)
![7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one](/img/structure/B3057431.png)


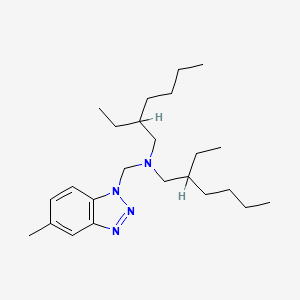
![2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one](/img/structure/B3057438.png)
